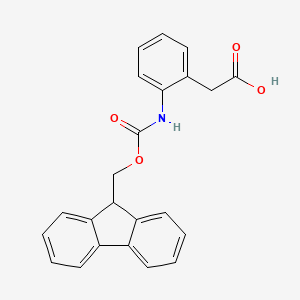

Fmoc-(2-aminophenyl)acetic acid

Descripción general

Descripción

Fmoc-(2-aminophenyl)acetic acid: is a derivative of phenylacetic acid where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(2-aminophenyl)acetic acid typically involves the protection of the amino group of 2-aminophenylacetic acid with the Fmoc group. This is achieved by reacting 2-aminophenylacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-(2-aminophenyl)acetic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

Major Products Formed:

Deprotection: The major product is 2-aminophenylacetic acid.

Coupling: The major products are peptides with the newly formed amide bonds.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid

- Molecular Formula : C23H19NO4

- Molecular Weight : 373.40 g/mol

- CAS Number : 1185303-23-4

Structural Characteristics

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amino functionality, allowing for selective reactions during peptide synthesis.

Peptide Synthesis

Fmoc-(2-aminophenyl)acetic acid is extensively utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during the coupling process, facilitating the formation of complex peptide sequences.

Key Features:

- Protection Strategy : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids.

- Building Block : Serves as a versatile building block for constructing peptides with specific functionalities.

Drug Development

This compound is integral to developing peptide-based therapeutics, particularly for diseases such as cancer and neurological disorders. Its derivatives are explored for their potential in drug delivery systems.

Case Study:

A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors, suggesting potential therapeutic applications in targeted drug delivery systems .

Bioconjugation

In bioconjugation processes, this compound is used to attach biomolecules to surfaces or other molecules, enhancing drug efficacy and delivery.

Application Example:

Researchers have successfully utilized this compound to conjugate peptides to nanoparticles, improving the stability and bioavailability of therapeutics in vivo .

Fluorescent Probes

The compound has been employed in designing fluorescent probes for biological imaging. Its unique structural properties allow it to serve as an effective marker for visualizing cellular processes.

Research Insight:

Fluorescent probes incorporating this compound have been shown to provide clear imaging of cellular structures, aiding researchers in studying cellular dynamics .

Material Science

In polymer chemistry, this compound is applied to modify polymer properties, enhancing performance in various applications such as coatings and adhesives.

Example Application:

Studies indicate that polymers modified with this compound exhibit improved mechanical properties and thermal stability, making them suitable for industrial applications .

Mecanismo De Acción

The primary mechanism of action of Fmoc-(2-aminophenyl)acetic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the construction of peptide chains .

Comparación Con Compuestos Similares

- Fmoc-(4-aminophenyl)acetic acid

- Fmoc-phenylalanine

- Fmoc-tyrosine

- Fmoc-tryptophan

Uniqueness: Fmoc-(2-aminophenyl)acetic acid is unique due to the position of the amino group on the phenyl ring, which can influence the reactivity and properties of the resulting peptides. This positional difference can affect the steric and electronic environment, making it a valuable building block for specific peptide sequences .

Actividad Biológica

Fmoc-(2-aminophenyl)acetic acid is a compound widely used in peptide synthesis due to its role as a protected amino acid. Its biological activities have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

This compound features a 2-aminophenyl group attached to an acetic acid moiety, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure allows for selective reactions in peptide synthesis while maintaining stability under various conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, compounds containing the 2-(aminophenyl)benzothiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicates that modifications to the side chains can enhance selectivity and potency against specific cancer types .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3id | B16-F1 | 12.5 | High |

| 3ac | DU 145 | 15.0 | Moderate |

Neuroprotective Effects

This compound has been implicated in neuroprotective studies, particularly concerning Alzheimer's disease. Compounds derived from this scaffold exhibit high interaction abilities with amyloid fibrils, inhibiting the formation of toxic aggregates associated with neurodegeneration. In vitro studies using Thioflavin-T assays have shown that these compounds can effectively reduce amyloid beta fibril formation .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been investigated. Certain derivatives have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Resin Preparation : A solid support resin is functionalized with a linker.

- Fmoc Protection : The amino group of 2-aminophenylacetic acid is protected using the Fmoc group.

- Coupling Reaction : The protected amino acid is coupled to the resin-bound peptide chain using activating agents such as DIC (N,N'-diisopropylcarbodiimide).

- Deprotection : The Fmoc group is removed using piperidine, allowing for further coupling or cleavage from the resin.

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives:

- Anticancer Study : A study evaluated the efficacy of a series of benzothiazole-based peptides derived from this compound against melanoma cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity for cancer cells over normal fibroblasts .

- Neurodegenerative Disease Research : Another investigation focused on the interaction of these compounds with amyloid fibrils in vitro, demonstrating their ability to inhibit fibril formation and suggesting potential for Alzheimer's disease treatment .

Propiedades

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJMIMQXJBATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.